Increased Lipophilicity Relative to Dechlorinated Carbothioamide Analog
The target compound demonstrates enhanced lipophilicity compared to its direct analog 4-(methylamino)benzene-1-carbothioamide, which lacks the chloro substituent. The computed partition coefficient (XLogP3) for 3-chloro-4-(methylamino)benzene-1-carbothioamide is 2.0 [1], whereas the non-chlorinated analog exhibits an XLogP3 of 1.8 [2]. This difference is attributed to the electron-withdrawing and hydrophobic nature of the chloro group.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 4-(Methylamino)benzene-1-carbothioamide (CAS 4769-51-1), XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem release 2019.06.18 and 2025.09.15) |
Why This Matters
Higher lipophilicity can influence passive membrane permeability and non-specific binding in biological assays, making the chloro-substituted compound more suitable for applications requiring increased hydrophobic interactions or altered distribution profiles.
- [1] PubChem. (2025). Compound Summary for CID 63087095: 3-Chloro-4-(methylamino)benzene-1-carbothioamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 3000566: 4-(Methylamino)benzenecarbothioamide. National Center for Biotechnology Information. Retrieved April 2026. View Source
